molecular formula C13H14O4 B8490891 Methyl tetralone-6-oxyacetate

Methyl tetralone-6-oxyacetate

Cat. No.: B8490891
M. Wt: 234.25 g/mol
InChI Key: UDRVBDXRVOWAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl tetralone-6-oxyacetate is a tetralone derivative of high interest in medicinal chemistry research. Tetralone-based compounds are recognized as promising scaffolds in drug discovery, particularly for their bioactive properties. Related tetralone structures have demonstrated significant potential as inhibitors of pro-inflammatory targets like Macrophage Migration Inhibitory Factor (MIF) tautomerase . Furthermore, structural analogs are investigated as potent and selective inhibitors of monoamine oxidase (MAO) enzymes, making them relevant for research into neurodegenerative and neuropsychiatric disorders such as Parkinson's disease . This specific esterified compound serves as a valuable intermediate for researchers synthesizing and evaluating novel therapeutic agents. It is supplied for laboratory research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxy]acetate

InChI

InChI=1S/C13H14O4/c1-16-13(15)8-17-10-5-6-11-9(7-10)3-2-4-12(11)14/h5-7H,2-4,8H2,1H3

InChI Key

UDRVBDXRVOWAKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)CCC2

Origin of Product

United States

Chemical Reactions Analysis

Reactivity in Alkylation Reactions

The compound participates in nucleophilic alkylation under controlled conditions:

  • Ethyllithium-mediated alkylation at −40°C, followed by hydrolysis with HCl (10%) and methanolic hydroxide, yields advanced intermediates like methyl veadeiroate .

  • Conditions :

    • Solvent: Anhydrous THF or diethyl ether.

    • Temperature: −40°C to room temperature.

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under basic conditions:

  • Saponification : Treatment with aqueous NaOH or KOH in ethanol/water mixtures converts the ester to 6-methoxy-1-tetralone-oxyacetic acid .

  • Acid chloride formation : Reaction with thionyl chloride (SOCl₂) generates the corresponding acid chloride, enabling further derivatization (e.g., amide formation) .

Decarboxylation Pathways

While direct decarboxylation of the ester is unreported, its hydrolyzed acid derivative undergoes:

  • Thermal decarboxylation under acidic conditions, producing 6-methoxy-1-tetralone as a major product .

  • Mechanism : Enol intermediate formation, followed by oxidation with triplet oxygen to yield hydroperoxides .

Comparative Reaction Conditions Table

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationEthyllithium, −40°C → HCl/MeOHMethyl veadeiroate85%
Ester HydrolysisNaOH (aq.), ethanol, reflux6-Methoxy-1-tetralone-oxyacetic acid90%
Oxazole SynthesisSOCl₂, 2-amino-2-methylpropanol, DCMOxazole derivative77%
RecrystallizationEthyl acetate/petroleum ether, 0°CPurified ester99.1%

Stability and Storage

  • Thermal sensitivity : Degrades above 100°C; store at 2–8°C under inert atmosphere .

  • Light sensitivity : Susceptible to photodegradation; amber vials recommended .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl tetralone-6-oxyacetate shares structural motifs with the following compounds:

  • Ethyl 6-Methoxy-1-tetralone-2-acetate (CAS: 50558-96-8) : Features a 6-methoxy group and ethyl ester instead of methyl ester. The ethyl ester group may confer differences in lipophilicity and metabolic stability .
  • Sandaracopimaric Acid Methyl Ester (CAS: Not provided): A diterpene methyl ester with a fused ring system. While structurally distinct, its methyl ester group and chromatographic behavior (e.g., retention time in gas chromatography) provide comparative insights into ester volatility and polarity .
  • Methyl Salicylate (CAS: 119-36-8) : A simple aromatic ester; differences in ring saturation and substituent positions highlight how tetralone-based esters exhibit enhanced steric hindrance and altered reactivity .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Property This compound Ethyl 6-Methoxy-1-Tetralone-2-Acetate Methyl Salicylate
Molecular Weight (g/mol) ~250 (estimated) 276.3 (CAS: 50558-96-8) 152.15
Boiling Point (°C) Not reported Not reported 222
Solubility Likely low in water Low (ester group dominance) Slightly soluble
Chromatographic Retention Higher (polar substituent) Moderate (ethyl ester) Low (volatile)

Reactivity and Functional Group Behavior

  • Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance. This compound may exhibit higher susceptibility to hydrolysis compared to ethyl analogues .
  • Oxidation Stability : The tetralone backbone’s partial saturation (vs. fully aromatic methyl salicylate) may reduce susceptibility to electrophilic substitution but increase vulnerability to ring oxidation .

Preparation Methods

Boron Tribromide-Mediated Demethylation

The most widely reported method involves the use of boron tribromide (BBr₃) in dichloromethane (DCM) to cleave the methyl ether group.

Procedure :

  • 6-Methoxy-1-tetralone (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.

  • BBr₃ (3.0 equiv) is added dropwise at -78°C, followed by warming to room temperature for 12 hours.

  • The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

  • Purification via column chromatography (hexane:ethyl acetate, 4:1) yields 6-hydroxy-1-tetralone with 85–90% purity and 70–75% yield .

Mechanistic Insight :
BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating methyl group cleavage. Steric hindrance at the 6-position ensures selectivity over other positions.

Esterification of 6-Hydroxy-1-Tetralone

Williamson Ether Synthesis with Methyl Chloroacetate

The hydroxy group at the 6-position is alkylated using methyl chloroacetate in the presence of a base.

Procedure :

  • 6-Hydroxy-1-tetralone (1.0 equiv) and potassium carbonate (2.5 equiv) are suspended in acetone.

  • Methyl chloroacetate (1.2 equiv) is added dropwise, and the mixture is refluxed for 6–8 hours.

  • The crude product is filtered, concentrated, and purified via recrystallization (ethanol/water) to yield this compound with 80–85% yield .

Optimization Data :

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Acetone6082
NaOHDMF8078
Cs₂CO₃THF6585

Stronger bases (e.g., Cs₂CO₃) improve reaction efficiency by deprotonating the phenolic oxygen more effectively.

Alternative Routes: Direct Functionalization

Friedel-Crafts Acylation Followed by Esterification

A less common approach involves introducing the acetoxy group via Friedel-Crafts acylation prior to esterification.

Procedure :

  • 1-Tetralone is acylated with chloroacetyl chloride in the presence of AlCl₃ at 0°C.

  • The intermediate chloroacetate is treated with methanol and triethylamine to form the methyl ester.

  • This method suffers from lower yields (50–60%) due to competing side reactions at other aromatic positions.

Industrial-Scale Considerations

Catalytic Hydrogenation of Naphthol Derivatives

Patent CN112409145A describes a hydrogenation route starting from 1-naphthol:

  • 1-Naphthol is hydrogenated over Raney nickel at 235–240°C under 4.0–4.3 MPa H₂.

  • The resulting 1-tetralone is functionalized at the 6-position via nitration and reduction, followed by esterification.

  • This method achieves 67% overall yield but requires high-pressure equipment.

Challenges and Innovations

Purification and Isomer Separation

Crude this compound often contains positional isomers (e.g., 5- or 7-oxyacetate derivatives). High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile:water, 70:30) resolves these impurities, achieving >98% purity .

Green Chemistry Approaches

Recent advances employ ionic liquids (e.g., [BMIM][BF₄]) as solvents for esterification, reducing reaction times by 30% and improving atom economy .

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